molecular formula C23H23NO5S B14869476 3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid

3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B14869476
M. Wt: 425.5 g/mol
InChI Key: KPQZRJHYMOFYKM-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a tert-butoxycarbonylamino group, a benzyloxyphenyl group, and a carboxylic acid group attached to the thiophene ring.

Preparation Methods

The synthesis of 3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the tert-butoxycarbonyl protecting group, typically using acids like trifluoroacetic acid.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

Scientific Research Applications

3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C23H23NO5S/c1-23(2,3)29-22(27)24-18-13-19(30-20(18)21(25)26)16-9-11-17(12-10-16)28-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

KPQZRJHYMOFYKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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